1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While explicit NMR data is not provided in the sources, the compound’s structure predicts:
- Fluorobutyl Protons : Split signals due to vicinal coupling with fluorine (δ 1.5–2.5 ppm for CH₂ groups).
- Adamantyl Protons : A complex multiplet pattern (δ 1.0–2.0 ppm) characteristic of the tricyclic structure.
- Indazole Protons : Downfield shifts (δ 7.0–8.5 ppm) for aromatic protons, with coupling patterns indicating J values ~8–10 Hz.
- Carboxamide Proton : Broad singlet (δ 6.5–7.5 ppm) due to NH exchange.
Mass Spectrometric Fragmentation Patterns
Key fragments observed in GC-MS and LC-QTOF-MS include:
The fragmentation pattern aligns with synthetic cannabinoid degradation pathways, emphasizing cleavage at the carboxamide bond.
Infrared Absorption Signatures
Infrared spectroscopy identifies functional groups:
| Absorption (cm⁻¹) | Assignment | Source |
|---|---|---|
| 1662 | Amide C=O stretching | |
| 3100–3000 | Aromatic C–H (indazole) | |
| 1033 | Alkyl fluoride (C–F) |
The amide carbonyl peak at 1662 cm⁻¹ confirms conjugation with the indazole system.
Comparative Analysis with Structural Analogues
This compound differs from predecessors like AKB48 (APINACA) by incorporating a fluorine atom in the butyl chain, enhancing lipophilicity (XLogP3-AA = 5.6). The adamantyl group distinguishes it from non-adamantyl synthetic cannabinoids, potentially altering receptor affinity and metabolic stability.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-1-(4-fluorobutyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c23-7-3-4-8-26-19-6-2-1-5-18(19)20(25-26)21(27)24-22-12-15-9-16(13-22)11-17(10-15)14-22/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDPDVXPZYOIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343284 | |
| Record name | 1-(4-Fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445580-39-1 | |
| Record name | AKB-48-F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4F-ABINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE2A57W2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
N-Alkylation of Indazole-3-Carboxylic Acid
The indazole core undergoes N-alkylation using 1-bromo-4-fluorobutane under basic conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | Indazole-3-carboxylic acid |
| Alkylating agent | 1-Bromo-4-fluorobutane |
| Base | Sodium hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0°C → Room temperature (RT) |
| Reaction time | 1 hour |
The reaction proceeds via deprotonation of the indazole nitrogen by NaH, followed by nucleophilic substitution with the alkyl bromide. The 4-fluorobutyl chain enhances lipid solubility, a critical factor in SCRA bioavailability.
Workup and Isolation
Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1). Yield: 65–75%.
Activation of Carboxylic Acid
The 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid intermediate is activated for amide bond formation using a carbodiimide coupling agent.
Reaction Conditions
| Parameter | Value |
|---|---|
| Coupling agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) |
| Additive | Hydroxybenzotriazole (HOBt·H₂O) |
| Base | Triethylamine (Et₃N) |
| Solvent | DMF |
| Temperature | Room temperature (RT) |
| Reaction time | 18 hours |
EDC·HCl facilitates the formation of an active O-acylisourea intermediate, which reacts with 1-adamantylamine to yield the target amide. The adamantyl group confers rigidity to the molecule, enhancing CB1 receptor binding.
Workup and Isolation
The reaction is diluted with water, extracted with dichloromethane, and purified via recrystallization from methanol. Yield: 50–60%. Melting point: 275–277°C.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 7.30 (t, J = 7.2 Hz, 1H, ArH), 4.52 (t, J = 6.8 Hz, 2H, NCH₂), 2.10–1.80 (m, 15H, Adamantyl-H), 1.75–1.60 (m, 4H, CH₂CH₂F).
-
¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 142.5 (C-3 indazole), 126.8–122.4 (ArC), 83.5 (d, J = 166 Hz, CF), 49.7 (NCH₂), 36.8–29.5 (Adamantyl-C).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Solvent and Base Selection
-
DMF vs. THF: DMF provides superior solubility for both the indazole intermediate and adamantylamine, reducing reaction times compared to tetrahydrofuran (THF).
-
NaH vs. K₂CO₃: Sodium hydride achieves complete deprotonation of indazole, whereas potassium carbonate results in incomplete alkylation (<40% yield).
Purity Considerations
-
Byproduct Formation: Residual trifluoroacetic anhydride from earlier steps (if used) may lead to acylated impurities, necessitating rigorous chromatography.
-
Enantiomeric Purity: While 4F-ABINACA is typically racemic, chiral HPLC analysis confirms >98% enantiomeric excess when using optically pure adamantylamine.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactor systems to enhance heat transfer and reduce reaction times:
Analyse Chemischer Reaktionen
Synthetic Routes
The synthesis involves two critical steps: N-alkylation of the indazole core and amide coupling with the tricyclo[3.3.1.1³,⁷]decane moiety.
N-Alkylation of Indazole-3-Carboxylic Acid
- Reagents and Conditions :
- Workup :
Amide Coupling
-
Reagents and Conditions :
- The alkylated indazole-3-carboxylic acid (1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid) is dissolved in acetonitrile.
- TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and triethylamine (TEA) activate the carboxyl group.
- Tricyclo[3.3.1.1³,⁷]dec-1-amine is added to form the amide bond .
- Hydrolysis (if applicable) :
Enzymatic Hydrolysis and Metabolism
The compound undergoes hydrolysis via human carboxylesterases (hCES1 and hCES2) and liver microsomes, producing inactive metabolites.
In Vitro Hydrolysis Parameters
Key Observations:
- hCES1b and hCES2 are primary enzymes responsible for hydrolyzing the amide bond .
- Hydrolysis rates correlate with structural flexibility: longer fluorinated side chains (e.g., 4-fluorobutyl) reduce enzymatic efficiency compared to shorter analogs .
Non-Enzymatic Degradation
- Stable in phosphate buffer (pH 7.4) at 37°C for ≤24 hours, with <5% degradation .
- Acidic conditions (pH <2) accelerate hydrolysis, yielding 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid and tricyclo[3.3.1.1³,⁷]dec-1-amine .
Photodegradation
- Exposure to UV light (254 nm) induces partial decomposition, forming unidentified polar byproducts (LC-MS analysis) .
Comparative Reactivity
The compound’s reactivity is influenced by:
- Fluorobutyl Chain : Enhances lipophilicity but reduces enzymatic hydrolysis rates compared to non-fluorinated analogs .
- Tricyclo Decane Group : Steric hindrance from the adamantane-like structure slows metabolic clearance .
Research Gaps and Limitations
Wissenschaftliche Forschungsanwendungen
Forensic Science
4-fluoro ABUTINACA is widely utilized as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. Its structural similarity to other synthetic cannabinoids makes it crucial for forensic toxicology studies aimed at detecting drug use in various populations .
Pharmacological Research
Research has focused on the pharmacological effects of 4-fluoro ABUTINACA compared to other synthetic cannabinoids:
- Comparative Studies : Studies have shown that it possesses different potency levels and side effects compared to similar compounds like APINACA and 5F-APINACA. This variability is crucial for understanding individual responses to synthetic cannabinoids .
Toxicological Studies
Toxicological assessments are critical for determining the safety profile of 4-fluoro ABUTINACA:
- Metabolic Pathways : Investigations into its metabolic pathways reveal potential toxic metabolites formed during its metabolism, which can inform safety guidelines for handling and usage in research settings .
Case Study 1: Forensic Analysis
A study conducted on seized substances revealed the presence of 4-fluoro ABUTINACA in several samples submitted for analysis. The findings highlighted its increasing prevalence in recreational drug use, necessitating improved detection methods in forensic laboratories.
Case Study 2: Pharmacological Effects
In a controlled study comparing various synthetic cannabinoids, 4-fluoro ABUTINACA was found to elicit stronger psychoactive effects than its counterparts at lower doses, raising concerns about its potential for abuse and dependence among users.
Wirkmechanismus
The mechanism of action of 4-fluoro ABUTINACA involves its interaction with cannabinoid receptors in the brain and other parts of the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids like THC . This binding leads to the activation of various signaling pathways, resulting in the psychoactive effects associated with synthetic cannabinoids .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Receptor Affinity
SCRA design often involves modifying three regions: the core (indazole/indole), linker (alkyl/fluorinated chain), and tail (adamantane/ester groups). Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Metabolic and Toxicokinetic Profiles
- 4F-ABUTINACA : Fluorination at the 4-position of the butyl chain slows oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), prolonging its half-life . Adamantane’s rigidity may limit hepatic glucuronidation.
- MDMB-4F-BINACA : The methyl ester tail is rapidly hydrolyzed by hCES1/2 enzymes, generating active metabolites like DMBA-CHMINACA, which exhibit prolonged CB1 activation .
- APINACA : Lacks fluorine, leading to faster Phase I metabolism (e.g., ω-hydroxylation) and shorter detection windows in urine .
Table 2: Metabolic Pathways and Toxicity
| Compound | Primary Metabolic Pathway | Key Metabolites | Toxicity Risks |
|---|---|---|---|
| 4F-ABUTINACA | CYP3A4-mediated hydroxylation | 4-OH-butyl derivatives | Prolonged psychoactivity; potential cardiotoxicity due to delayed clearance. |
| MDMB-4F-BINACA | hCES1/2 hydrolysis → CYP2C8/9 oxidation | DMBA-CHMINACA, 4F-BINACA acid | Acute renal injury (reported in overdose cases). |
| 5F-AKB48 | CYP2C19 ω-hydroxylation → glucuronidation | 5-fluoropentyl-OH | Higher neurotoxicity due to extended CB1 activation. |
Legal and Regulatory Status
- 4F-ABUTINACA : Listed as a controlled substance in multiple jurisdictions (e.g., Vietnam, Brazil) due to its structural similarity to banned SCRAs .
- APINACA : Scheduled under the UN Convention on Psychotropic Substances (2014) .
- MDMB-4F-BINACA : Subject to emergency bans in the EU and US following overdose outbreaks .
Biologische Aktivität
1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide, commonly referred to as 4F-MDMB-BUTINACA, is a synthetic cannabinoid that has garnered attention for its potent biological activity and potential health risks. This compound is part of a broader class of new psychoactive substances (NPS) that mimic the effects of natural cannabinoids.
- Molecular Formula : C₁₈H₂₃FN₂O₂
- Molecular Weight : 369.5 g/mol
- CAS Number : 1445580-39-1
- Purity : ≥98% .
4F-MDMB-BUTINACA acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system involved in various physiological processes including pain sensation, mood regulation, and memory . The compound's structure allows it to bind effectively to these receptors, leading to enhanced psychoactive effects.
In Vitro Studies
Research indicates that 4F-MDMB-BUTINACA exhibits high affinity for both CB1 and CB2 receptors. Binding assays have shown that it can produce significant activation of these receptors, comparable to other well-known cannabinoids such as Δ9-THC .
In Vivo Effects
In animal models, particularly in rats, studies have demonstrated the following biological activities:
- Psychoactive Effects : Administration of 4F-MDMB-BUTINACA resulted in dose-dependent increases in drug-appropriate responding in behavioral tests .
- Toxicological Impact : Subacute toxicity studies revealed significant adverse effects on multiple organ systems, including liver and kidney damage characterized by inflammation and cellular degradation .
Pharmacokinetics
The pharmacokinetic profile of 4F-MDMB-BUTINACA was evaluated through various studies:
- Absorption and Distribution : Rapid absorption was noted with a plasma half-life of approximately 2.37 hours and a volume of distribution of 2272.85 L .
- Clearance : The clearance rate was determined to be 664.241 L/h, indicating efficient elimination from the body .
Case Studies
Several case studies have documented severe health complications associated with the use of synthetic cannabinoids like 4F-MDMB-BUTINACA:
- Case of Acute Toxicity : A reported case highlighted hyperthermia and renal failure following consumption, underscoring the potential for serious health risks .
- Histopathological Findings : Histological analysis from animal studies showed significant tissue damage in vital organs such as the liver and kidneys, with alterations in serum biochemistry indicating systemic toxicity .
Comparative Analysis with Other Synthetic Cannabinoids
| Compound Name | CB1 Affinity | CB2 Affinity | Notable Effects |
|---|---|---|---|
| Δ9-THC | High | Moderate | Euphoria, analgesia |
| 4F-MDMB-BUTINACA | Very High | High | Severe toxicity, organ damage |
| MDMB-FUBICA | High | High | Similar psychoactive effects |
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(4-fluorobutyl)-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-indazole-3-carboxamide, and how do they influence its pharmacological activity?
- Answer : The compound consists of three core elements:
- Indazole-3-carboxamide backbone : Critical for binding to cannabinoid receptors (CB1/CB2) via hydrogen bonding and hydrophobic interactions .
- 4-Fluorobutyl chain : Fluorination at the terminal carbon enhances metabolic stability by resisting oxidative degradation, as seen in analogs like 5F-ADB .
- Tricyclo[3.3.1.1³,⁷]dec-1-yl (adamantane) group : This rigid, lipophilic structure improves receptor affinity and prolongs half-life due to steric hindrance against enzymatic breakdown .
Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?
- Answer :
- Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) : Enables untargeted metabolite screening and accurate mass identification (e.g., m/z ± 5 ppm). Use C18 columns and gradient elution with 0.1% formic acid in acetonitrile/water .
- Gas chromatography-mass spectrometry (GC-MS) : Suitable for volatile derivatives; derivatization with MSTFA enhances sensitivity for hydroxylated metabolites .
- Validation Parameters : Include linearity (R² ≥ 0.99), limit of detection (LOD < 0.1 ng/mL), and inter-day precision (<15% RSD) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate metabolic stability and identify major metabolites?
- Answer :
- In vitro microsomal assays : Incubate the compound (1–10 µM) with pooled human liver microsomes (pHLM) in NADPH-regenerating systems. Monitor depletion over 60 minutes via LC-HRMS to calculate intrinsic clearance (Clₘᵢcᵣₒ) .
- Metabolite identification : Use data-dependent acquisition (DDA) to fragment precursor ions. Key metabolites include hydroxylated derivatives at the fluorobutyl chain and N-dealkylation products .
- Cross-species comparison : Include rat or mouse microsomes to assess translational relevance .
Q. What strategies can elucidate structure-activity relationships (SAR) for fluorinated synthetic cannabinoids?
- Answer :
- Systematic substitution : Synthesize analogs with varying alkyl chain lengths (e.g., 5-fluoropentyl vs. 4-fluorobutyl) or core heterocycles (indazole vs. indole). Evaluate CB1/CB2 affinity via competitive binding assays using [³H]CP55,940 .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in CB1’s hydrophobic pocket. Fluorine’s electronegativity may enhance interactions with Ser³⁸³ or Lys¹⁹² .
- Functional assays : Measure cAMP inhibition or β-arrestin recruitment to differentiate agonist efficacy (e.g., EC₅₀ values in HEK293 cells expressing CB1) .
Q. How does the regulatory status of this compound impact academic research?
- Answer :
- Controlled substance classification : The compound is listed under Schedule I in jurisdictions like Alabama (USA) and Vietnam due to structural similarity to banned analogs (e.g., 4F-MDMB-BUTICA) .
- Compliance requirements : Researchers must obtain DEA/FDA licenses for synthesis or procurement. Documented destruction of unused material is mandatory .
- Ethical considerations : Publish detailed synthetic routes cautiously to prevent misuse. Use non-proprietary nomenclature (IUPAC) to avoid stigmatizing abbreviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
